

The Obscure History of WAY-608119: A Case of Undisclosed Discovery

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Compound of Interest

Compound Name: WAY-608119

Cat. No.: B188385

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An exhaustive search of publicly available scientific and patent literature reveals a significant lack of data on the discovery, development, and pharmacological profile of the chemical entity designated as **WAY-608119**. This compound, chemically identified as 2-(Pyridin-3-yl)quinazolin-4(1H)-one, appears to be a research chemical with no significant presence in peer-reviewed publications, precluding the creation of an in-depth technical guide as requested.

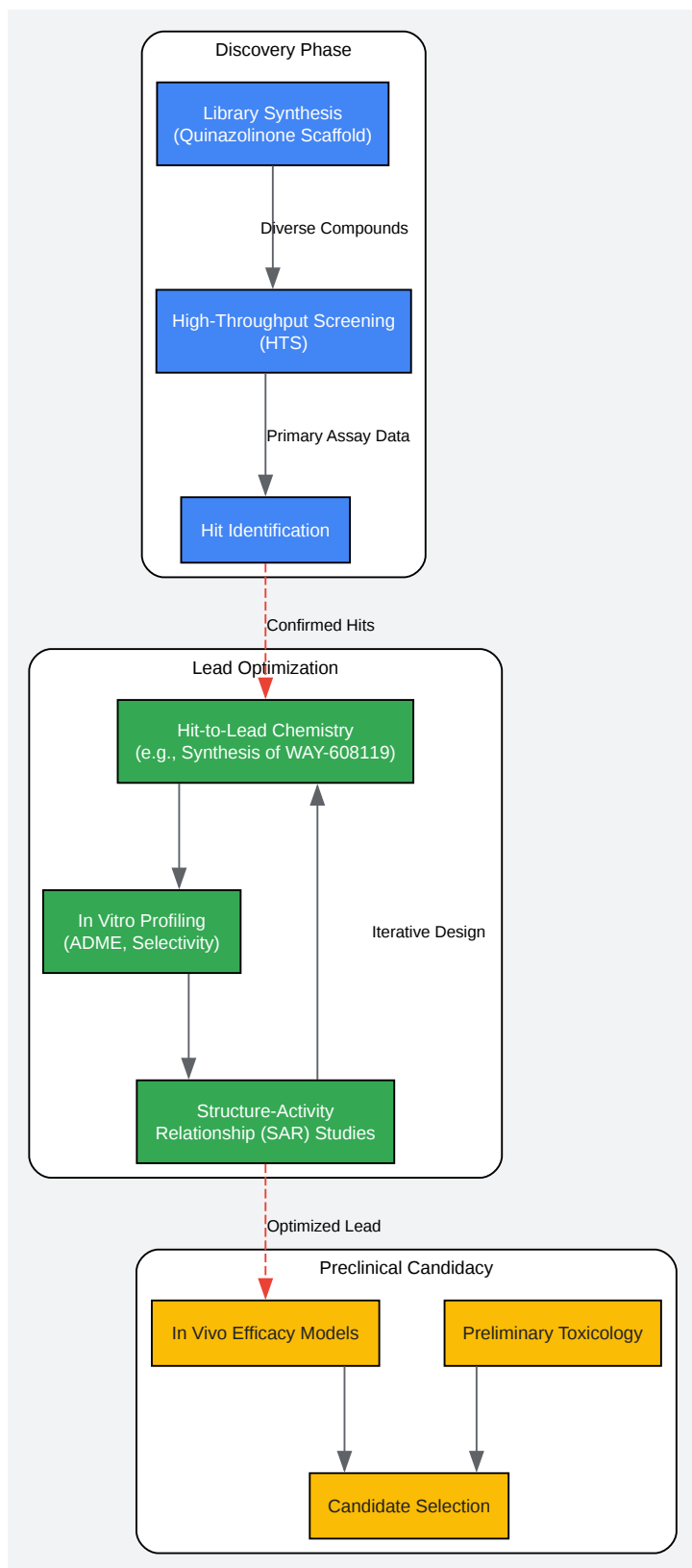
While the quinazolinone chemical scaffold, to which **WAY-608119** belongs, is a well-documented pharmacophore with a broad range of biological activities, information specifically concerning the 2-(Pyridin-3-yl) substituted variant is absent from the public domain. The "WAY" prefix typically denotes compounds originating from the research laboratories of Wyeth Pharmaceuticals (now part of Pfizer), suggesting **WAY-608119** was likely an internal designation for a compound that was synthesized but did not advance to a stage where its biological data was published.

Chemical supplier databases confirm the existence and structure of the molecule, listing its CAS Number as 50362-93-1. However, these entries lack any associated biological data, such as binding affinities, enzymatic assays, or in vivo studies.

The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery

The core structure of **WAY-608119** is based on quinazolin-4(3H)-one. This heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, often with high affinity. Numerous derivatives have been investigated and developed for a range of therapeutic applications.

A logical workflow for the initial stages of discovering a novel, biologically active quinazolinone derivative like **WAY-608119** would typically follow the pathway illustrated below. It is important to note that this is a generalized representation and does not reflect any known specific workflow for the requested compound.



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